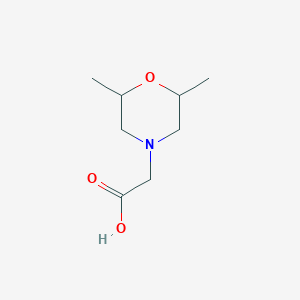

(2,6-Dimethylmorpholin-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6-3-9(5-8(10)11)4-7(2)12-6/h6-7H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUYTGRCKMDKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (2,6-Dimethylmorpholin-4-yl)acetic Acid as a Strategic Building Block

Topic: (2,6-Dimethylmorpholin-4-yl)acetic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 142893-66-1 for the cis-isomer) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry and agrochemical synthesis. Distinguished by its zwitterionic potential and defined stereochemistry, this moiety serves as a critical tool for modulating physicochemical properties—specifically lipophilicity (LogD) and aqueous solubility—in drug discovery campaigns. This guide provides a comprehensive analysis of its molecular architecture, synthetic pathways, reactivity profiles, and application strategies.

Molecular Architecture & Physicochemical Profile

The utility of this compound stems from the interplay between its polar carboxylic acid tail and the lipophilic, sterically defined morpholine head.

Stereochemistry: The cis vs. trans Paradigm

The 2,6-dimethylmorpholine core exists as two diastereomers. The cis-isomer is thermodynamically more stable and is the predominant form found in commercial building blocks.

-

cis-Isomer (Meso): The methyl groups occupy equatorial positions in a chair conformation, minimizing 1,3-diaxial interactions. This is the preferred scaffold for drug development due to its defined spatial arrangement.

-

trans-Isomer (Racemic): One methyl is axial and one is equatorial, leading to higher energy and potential conformational mobility.

Key Physicochemical Properties

Data summarized for the cis-isomer unless otherwise noted.

| Property | Value / Description | Significance in Drug Design |

| CAS Number | 142893-66-1 (cis); 3235-69-6 (unsubstituted parent) | Unique identifier for procurement and IP searches. |

| Molecular Formula | C₈H₁₅NO₃ | Low molecular weight fragment (<200 Da). |

| Molecular Weight | 173.21 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| Appearance | White to off-white solid | Easy handling compared to liquid morpholines. |

| Calculated LogP | ~ -0.5 to 0.2 | Lower lipophilicity compared to carbocyclic analogs; enhances water solubility. |

| pKa (Acid) | ~ 2.5 - 3.0 (COOH) | Typical carboxylic acid behavior; ionized at physiological pH. |

| pKa (Base) | ~ 6.5 - 7.5 (Tertiary Amine) | The electron-withdrawing carboxyl group lowers the N-basicity relative to parent morpholine (pKa ~8.3). |

| Solubility | High in H₂O, MeOH, DCM | Excellent solvent compatibility for coupling reactions. |

Synthetic Pathways & Manufacturing[2][3]

The synthesis of this compound typically proceeds via N-alkylation of the parent amine. The stereochemical integrity of the starting material is crucial.

Primary Synthetic Route: Nucleophilic Substitution

The most robust method involves the reaction of cis-2,6-dimethylmorpholine with a haloacetic acid derivative under basic conditions.

Figure 1: Standard synthetic pathway via N-alkylation.

Process Considerations

-

Regioselectivity: The reaction occurs exclusively at the nitrogen center.

-

Stereocontrol: Using pure cis-2,6-dimethylmorpholine ensures the product retains the cis configuration; no epimerization occurs at the chiral centers (C2/C6) under standard alkylation conditions.

-

Purification: The zwitterionic nature of the product allows for purification via ion-exchange chromatography or isoelectric precipitation.

Chemical Reactivity & Derivatization[4]

This molecule acts as a bifunctional linker. Its reactivity is dominated by the carboxylic acid, while the tertiary amine remains chemically stable but catalytically active (as a base).

Figure 2: Functionalization map for medicinal chemistry applications.

Amide Coupling (Key Application)

The carboxylic acid is readily activated by standard coupling reagents (HATU, EDC/HOBt, T3P).

-

Note: The internal tertiary amine can act as an intramolecular base, potentially accelerating the activation step but also risking N-acylurea formation if carbodiimides are used without additives.

-

Protocol Tip: Use DIPEA or NMM as an external base to ensure the zwitterion is fully deprotonated at the carboxylate for activation.

Applications in Medicinal Chemistry

Solubility Enhancement

The morpholine ring is a "privileged structure" for improving aqueous solubility. The 2,6-dimethyl substitution pattern adds a subtle lipophilic bulk that can improve permeability compared to the unsubstituted morpholine, while preventing metabolic oxidation at the 2/6 positions (a common metabolic soft spot).

hERG Channel Mitigation

Basic amines are often implicated in hERG channel blockade (cardiotoxicity).

-

Mechanism: The oxygen atom in the morpholine ring reduces the basicity of the nitrogen (via inductive withdrawal), often lowering affinity for the hERG pore compared to piperidines.

-

Application: Replacing a piperidine linker with a this compound linker is a standard bioisosteric strategy to detune basicity and improve the safety profile.

Linker Chemistry (PROTACs)

The molecule serves as a short, rigid linker in Proteolysis Targeting Chimeras (PROTACs). The distance between the nitrogen and the carbonyl carbon provides a precise spatial separation (~3-4 Å) between warheads.

Experimental Protocols

Protocol: Synthesis of (cis-2,6-Dimethylmorpholin-4-yl)acetic Acid

Based on standard alkylation methodologies [1, 2].

Reagents:

-

cis-2,6-Dimethylmorpholine (1.0 equiv)

-

Sodium chloroacetate (1.1 equiv)

-

Water (Solvent)

-

Sodium Hydroxide (2.0 equiv)[1]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-2,6-dimethylmorpholine (10 mmol) in water (20 mL).

-

Addition: Cool the solution to 0°C. Slowly add a solution of sodium chloroacetate (11 mmol) in water (10 mL) dropwise over 15 minutes.

-

Reaction: Add aqueous NaOH (20 mmol) to maintain pH > 10. Warm the mixture to room temperature and then heat to reflux (90-100°C) for 4-6 hours.

-

Monitoring: Monitor reaction progress by LC-MS (Target mass [M+H]+ = 174.2).

-

Workup: Cool the reaction mixture. Adjust pH to ~5.0 using 2M HCl. The product may precipitate at its isoelectric point. If not, evaporate water under reduced pressure to dryness.

-

Purification: Extract the residue with hot ethanol or methanol (the inorganic salts will remain undissolved). Filter and concentrate the filtrate. Recrystallize from Ethanol/Ether if necessary.

Analytical Validation

-

1H NMR (D₂O): δ 4.0-3.8 (m, 2H, methine), 3.5 (s, 2H, N-CH2-COOH), 2.8 (d, 2H), 2.4 (t, 2H), 1.1 (d, 6H, methyls). Note: Chemical shifts vary significantly with pH.

-

MS (ESI): Positive mode: m/z 174.2 [M+H]+.

Safety & Handling

-

Hazards: The compound is generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2). The parent amine (2,6-dimethylmorpholine) is flammable and corrosive; however, the zwitterionic acid derivative is significantly less volatile and safer to handle.

-

Storage: Store at room temperature in a desiccator. Hygroscopic nature requires protection from moisture.

-

Incompatibility: Avoid strong oxidizing agents.

References

-

Sigma-Aldrich. Product Specification: cis-2,6-Dimethylmorpholin-4-yl)acetic acid. Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142893-66-1. Link

-

Jorgensen, W. L., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Bioorganic Chemistry. Link

-

Organic Syntheses. Alkylation of Amines with Chloroacetic Acid Derivatives. Coll. Vol. 4, p. 4. Link

-

EPA (2025). CompTox Chemicals Dashboard: Morpholine derivatives physicochemical properties. Link

Sources

An In-depth Technical Guide to the Synthesis of (2,6-Dimethylmorpholin-4-yl)acetic Acid

Introduction

(2,6-Dimethylmorpholin-4-yl)acetic acid, particularly its cis-isomer (CAS No. 142893-66-1), is a significant heterocyclic compound incorporating a morpholine scaffold. This structural motif is of considerable interest to researchers in medicinal chemistry and drug development. The morpholine ring, with its inherent amine and ether functionalities, imparts favorable physicochemical properties such as aqueous solubility and metabolic stability to parent molecules. The acetic acid side chain provides a handle for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

This technical guide provides a comprehensive overview of a viable synthetic route to this compound, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented are grounded in established chemical principles and analogous procedures reported in the scientific literature.

Strategic Approach to Synthesis

The most logical and efficient synthetic pathway to this compound involves a two-step sequence starting from the commercially available or readily synthesized 2,6-dimethylmorpholine. This strategy leverages the nucleophilic character of the secondary amine within the morpholine ring for N-alkylation, followed by a standard ester hydrolysis to yield the target carboxylic acid.

Part 1: Synthesis of the Starting Material: cis-2,6-Dimethylmorpholine

The stereochemistry of the final product is dictated by the starting 2,6-dimethylmorpholine. The cis-isomer is often the preferred starting material in pharmaceutical applications. A well-established method for the preparation of 2,6-dimethylmorpholine with a high proportion of the cis-isomer is the cyclization of diisopropanolamine in the presence of a strong acid, such as sulfuric acid.[1][2]

Reaction Mechanism: Acid-Catalyzed Cyclization

The reaction proceeds via protonation of the hydroxyl groups of diisopropanolamine by sulfuric acid, followed by intramolecular nucleophilic attack of the secondary amine on the protonated hydroxyl groups, leading to the formation of the morpholine ring through dehydration.

Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine

This protocol is adapted from established procedures for the cyclization of diisopropanolamine.[1][2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |

| Diisopropanolamine | 133.19 | 0.988 |

| Sulfuric Acid (98%) | 98.08 | 1.84 |

| Sodium Hydroxide | 40.00 | - |

| Water | 18.02 | 1.00 |

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation apparatus.

-

Carefully charge the flask with a calculated amount of concentrated sulfuric acid.

-

Slowly add diisopropanolamine to the sulfuric acid with vigorous stirring, maintaining the temperature below 80°C by external cooling if necessary. The molar ratio of diisopropanolamine to sulfuric acid should be optimized, with ratios of 1:1.5 to 1:3 being reported to favor the cis-isomer.[2]

-

After the addition is complete, heat the reaction mixture to 180-200°C for several hours. Water generated during the reaction will distill off.

-

Cool the reaction mixture to room temperature and slowly add it to a cooled, concentrated solution of sodium hydroxide to neutralize the excess acid and liberate the free amine. This step is highly exothermic and requires careful temperature control.

-

The crude 2,6-dimethylmorpholine can be isolated by steam distillation or solvent extraction.

-

Further purification and enrichment of the cis-isomer can be achieved by fractional distillation or by selective crystallization of its salt with an organic acid, such as acetic acid.

Part 2: Synthesis of this compound

This synthesis is presented as a two-step process: N-alkylation of 2,6-dimethylmorpholine with ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation of 2,6-Dimethylmorpholine

This reaction is analogous to the Williamson ether synthesis, where the nucleophilic nitrogen of the morpholine attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion. The presence of a non-nucleophilic base is crucial to neutralize the hydrobromic acid formed during the reaction and to drive the equilibrium towards the product.

Sources

(2,6-Dimethylmorpholin-4-yl)acetic acid CAS number 142893-66-1

Technical Monograph: (2,6-Dimethylmorpholin-4-yl)acetic acid CAS Number: 142893-66-1 Synonyms: 2-(cis-2,6-dimethylmorpholin-4-yl)acetic acid; cis-2,6-Dimethyl-4-morpholineacetic acid

Executive Summary

This compound is a specialized heterocyclic building block widely utilized in modern drug discovery to modulate the physicochemical properties of lead compounds. Unlike the unsubstituted morpholine-4-acetic acid, the 2,6-dimethyl analog (specifically the cis-isomer) offers a unique combination of enhanced lipophilicity, metabolic stability, and conformational restriction.

This guide details the technical specifications, synthesis protocols, and medicinal chemistry rationale for deploying this moiety in pharmaceutical campaigns. It is designed for researchers seeking to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles by introducing a polar yet metabolically robust solubilizing group.

Chemical Identity & Stereochemical Significance

The CAS number 142893-66-1 specifically refers to the acetic acid derivative of cis-2,6-dimethylmorpholine . The stereochemistry is the critical functional feature of this molecule.

-

Structure: The cis-2,6-dimethyl substitution forces the morpholine ring into a rigid chair conformation where both methyl groups occupy the equatorial positions to minimize 1,3-diaxial interactions.

-

Chirality: The cis-isomer is a meso compound (achiral), possessing a plane of symmetry. This eliminates the need for chiral resolution during scale-up, a significant advantage over the trans-isomer (which exists as a racemic pair of enantiomers).

| Property | Specification |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| pKa (Calculated) | ~7.8 (Amine), ~3.5 (Carboxylic Acid) |

| Solubility | High in water (at neutral/basic pH), DMSO, Methanol |

| LogP (Predicted) | ~0.2 (More lipophilic than unsubstituted morpholine) |

Synthesis & Manufacturing Protocol

The synthesis of this compound is a two-step process involving N-alkylation followed by ester hydrolysis. The following protocol is optimized for laboratory-scale preparation (10–50g).

Reaction Scheme

Figure 1: Synthetic pathway for CAS 142893-66-1 via N-alkylation and saponification.

Step-by-Step Protocol

Step 1: N-Alkylation

-

Setup: Charge a round-bottom flask with cis-2,6-dimethylmorpholine (1.0 equiv) and anhydrous acetonitrile (10 vol).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv) or Triethylamine (TEA, 1.2 equiv). Stir at room temperature for 15 minutes.

-

Alkylation: Dropwise add ethyl chloroacetate (1.1 equiv) over 20 minutes to control the exotherm.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the amine.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude ethyl ester (oil).

Step 2: Saponification (Hydrolysis)

-

Dissolution: Dissolve the crude ester in a 1:1 mixture of THF and water (5 vol).

-

Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv). Stir vigorously at room temperature for 3–12 hours.

-

Acidification: Cool the reaction mixture to 0°C. Carefully adjust pH to ~3–4 using 1N HCl. Note: Do not over-acidify to pH < 1 as the zwitterionic amino acid is highly water-soluble and difficult to extract.

-

Isolation:

-

Method A (Extraction): Extract exhaustively with n-butanol or dichloromethane/isopropanol (3:1). Dry organics over Na₂SO₄ and concentrate.

-

Method B (Precipitation): If the product precipitates at the isoelectric point (pH ~4-5), filter the solid directly and wash with cold acetone.

-

-

Purification: Recrystallize from ethanol/ether if necessary.

Applications in Drug Discovery

This building block is not merely a linker; it is a functional tool used to solve specific medicinal chemistry problems.

A. Metabolic Stability (The "Methyl Block")

Unsubstituted morpholine rings are susceptible to oxidative metabolism (P450-mediated) at the carbons alpha to the oxygen atom.

-

Mechanism: The introduction of methyl groups at the 2- and 6-positions sterically hinders the approach of metabolic enzymes and removes the abstractable hydrogens (or sterically crowds the site), significantly increasing the metabolic half-life (t½) of the drug molecule.

B. Conformational Restriction

The cis-2,6-dimethyl substitution locks the ring into a defined chair conformation.

-

Benefit: This reduces the entropic penalty upon binding to a protein target. If the binding pocket accommodates the methyl groups, the pre-organized scaffold can lead to higher affinity compared to the "floppy" unsubstituted morpholine.

C. Solubility & Lipophilicity Balance

-

Solubility: The basic nitrogen (protonatable at physiological pH) and the carboxylic acid tail provide excellent aqueous solubility.

-

LogP Modulation: While polar, the two methyl groups add lipophilicity compared to standard morpholine acetic acid. This is crucial when a compound is too polar to cross cell membranes (permeability issues). This moiety offers a "sweet spot" between solubility and permeability.

Decision Logic: When to Use This Scaffold

Figure 2: Strategic decision tree for selecting the 2,6-dimethylmorpholine scaffold.

Handling & Safety Information

-

Hazard Classification: Skin Corr.[1] 1B (Causes severe skin burns and eye damage).

-

Storage: Store in a cool, dry place. Hygroscopic. Keep container tightly closed.

-

Incompatibility: Strong oxidizing agents.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

Emergency Protocol:

-

Eye Contact: Rinse cautiously with water for >15 minutes. Remove contact lenses.[2]

-

Skin Contact: Wash with soap and water. If irritation persists, seek medical attention.

References

-

ChemicalBook. (2025). Morpholin-4-yl-acetic acid and derivatives: Properties and Synthesis. Retrieved from

-

PubChem. (2025).[1] Compound Summary for CID 1415538: Morpholine acetic acid derivatives.[3] National Library of Medicine. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dimethylmorpholine.[4] Retrieved from

-

Kumari, S., et al. (2020). Morpholine as a ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).ResearchGate.[5] Retrieved from

-

Google Patents. (2013). Patent US20130172302: Heterocyclic compounds and their use as H3 receptor antagonists. (Demonstrates use of cis-2,6-dimethylmorpholine moiety). Retrieved from

Sources

- 1. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (2-Oxo-morpholin-4-yl)-acetic acid | C6H9NO4 | CID 1415538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: [cis-2,6-Dimethylmorpholin-4-yl]acetic Acid

This in-depth technical guide details the structural properties, synthesis, and pharmaceutical applications of [cis-2,6-dimethylmorpholin-4-yl]acetic acid , a critical building block in medicinal chemistry.

Executive Summary

[cis-2,6-Dimethylmorpholin-4-yl]acetic acid (CAS: 142893-66-1 ) is a functionalized heterocyclic building block used primarily to introduce the pharmacologically privileged cis-2,6-dimethylmorpholine moiety into drug candidates.[1] This specific stereoisomer is favored in drug design over its trans counterpart due to its defined conformational lock, which enhances binding selectivity and metabolic stability. The acetic acid side chain at the

Structural Analysis & Stereochemistry

Chemical Identity

| Property | Data |

| IUPAC Name | 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid |

| CAS Number | 142893-66-1 |

| Molecular Formula | |

| Molecular Weight | 173.21 g/mol |

| SMILES | C[C@H]1CN(CC(=O)O)CO1 |

| pKa (Calc.) | Acid: ~3.8 |

Conformational Dynamics (The "Cis-Lock")

The biological value of this compound stems from the stereochemistry of the morpholine ring.

-

Cis-Conformation: In the cis-isomer, both methyl groups at positions 2 and 6 adopt an equatorial orientation in the chair conformation. This is the thermodynamic minimum, as it avoids the high-energy 1,3-diaxial interactions present in the trans isomer (where one methyl would be axial).

-

N-Inversion: The nitrogen atom undergoes rapid pyramidal inversion, but the bulky acetic acid group will predominantly occupy the equatorial position to minimize steric clash with the axial protons of the ring.

Figure 1: Conformational Stability Logic

Caption: The cis-isomer (left) is thermodynamically preferred due to diequatorial methyl positioning. Synthesis retains this configuration.

Synthesis & Manufacturing

The industrial synthesis typically employs a nucleophilic substitution (N-alkylation) strategy. The starting material, cis-2,6-dimethylmorpholine, is reacted with a haloacetic acid derivative under basic conditions.

Synthetic Route[2]

-

Reagents: cis-2,6-Dimethylmorpholine, Chloroacetic acid (or Ethyl bromoacetate).

-

Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (

). -

Solvent: Water (for green chemistry) or Acetonitrile/Ethanol.

Figure 2: Synthesis Workflow

Caption: Step-wise synthesis via N-alkylation under basic conditions followed by isoelectric precipitation.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for morpholine acetic acid derivatives.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve chloroacetic acid (1.0 eq) in water. Neutralize carefully with NaOH (1.0 eq) at 0°C to form the sodium chloroacetate in situ.

-

Addition: Add cis-2,6-dimethylmorpholine (1.0 eq) dropwise to the solution while maintaining the temperature below 10°C.

-

Reflux: Add an additional equivalent of NaOH (1.1 eq) and heat the mixture to 60–80°C for 4–6 hours. Monitor consumption of the amine by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to pH ~4.0 (the isoelectric point).

-

Isolation: The product often precipitates as a white solid. If no precipitate forms, evaporate the water and extract the solid residue with hot ethanol (to separate from NaCl).

-

Purification: Recrystallize from ethanol/ether or acetone.

Applications in Drug Discovery[3][4]

Solubility Enhancement

The cis-2,6-dimethylmorpholine motif is superior to a standard morpholine ring for modulating lipophilicity. The two methyl groups introduce a "grease" factor that can improve blood-brain barrier (BBB) penetration while the ether oxygen maintains water solubility. The acetic acid tail allows this group to be attached to hydrophobic drug scaffolds via amide bonds.

Pharmacophore in Kinase Inhibitors

This moiety appears in the chemical space of several kinase inhibitors (e.g., Sonidegib analogs). The dimethyl groups restrict the rotation of the morpholine ring when bound to a protein pocket, reducing the entropic penalty of binding.

-

Mechanism: The acetic acid group acts as a linker to attach the morpholine "head" to the kinase-binding "core" (e.g., a pyridine or pyrimidine scaffold).

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the length and rigidity of the linker are crucial. [cis-2,6-Dimethylmorpholin-4-yl]acetic acid provides a short, semi-rigid linker that can orient the E3 ligase ligand relative to the target protein.

Analytical Characterization

To validate the structure, researchers should look for the following diagnostic signals:

Proton NMR ( H NMR, 400 MHz, )

- 1.0–1.2 ppm (d, 6H): Methyl groups (doublet due to coupling with CH).

- 2.3–2.5 ppm (t, 2H): Axial protons on the ring (C3/C5).

- 2.8–3.0 ppm (d, 2H): Equatorial protons on the ring.

-

3.2 ppm (s, 2H): Singlet for the

- 3.6–3.8 ppm (m, 2H): Methine protons (C2/C6) adjacent to oxygen.

Mass Spectrometry

-

ESI-MS (+): Calculated

. Expect a strong peak at m/z 174.1.

References

-

National Center for Advancing Translational Sciences (NCATS). 2,6-Dimethylmorpholine, cis- Structure and Properties. Inxight Drugs. Available at: [Link]

-

PubChem. Cis-2,6-Dimethylmorpholine Compound Summary. National Library of Medicine. Available at: [Link]

-

MDPI. Synthesis and Biological Evaluation of Chromenylurea Derivatives. (Discusses the use of cis-2,6-dimethylmorpholine as a building block). Available at: [Link]

Sources

(2,6-Dimethylmorpholin-4-yl)acetic acid molecular weight

An In-Depth Technical Guide to (2,6-Dimethylmorpholin-4-yl)acetic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a substituted morpholine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure combines the chemically stable and pharmacologically significant morpholine ring with a carboxylic acid functional group, providing a versatile scaffold for the development of more complex molecules. The presence of two methyl groups at the C2 and C6 positions introduces stereochemical complexity and modulates the compound's lipophilicity and conformational properties. This guide provides a comprehensive overview of its molecular characteristics, a detailed, field-proven synthesis protocol, and an exploration of its applications for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in synthesis and research. The molecular weight, derived from its atomic composition, is a cornerstone of this profile. The molecular formula for this compound is C₈H₁₅NO₃.

Calculation of Molecular Weight:

-

Carbon (C): 8 atoms × 12.011 amu = 96.088 amu

-

Hydrogen (H): 15 atoms × 1.008 amu = 15.120 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu

-

Total Molecular Weight: 173.212 g/mol

This molecular weight is a key parameter for all stoichiometric calculations in experimental protocols. A summary of its key properties, primarily referencing the well-characterized cis-isomer, is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | |

| Molecular Weight | 173.21 g/mol | |

| CAS Number | 142893-66-1 (cis-isomer) | |

| Appearance | Typically an off-white to white solid | Inferred from similar compounds[1] |

| Purity | ≥95% (Commercially available) | [1] |

Synthesis of this compound

The synthesis of the target compound is a two-stage process that first involves the creation of the core heterocyclic structure, cis-2,6-dimethylmorpholine, followed by N-alkylation to introduce the acetic acid moiety. This approach is robust, relying on well-established and scalable chemical transformations.

Stage 1: Synthesis of the cis-2,6-Dimethylmorpholine Precursor

The most efficient and industrially relevant method for producing 2,6-dimethylmorpholine with a high proportion of the cis-isomer is the acid-catalyzed cyclization of diisopropanolamine.[2][3] This reaction leverages sulfuric acid to facilitate the intramolecular dehydration and ring closure. The choice of sulfuric acid is critical as it acts as both a catalyst and a dehydrating agent, driving the reaction to completion.

Experimental Protocol: Cyclization of Diisopropanolamine

-

Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, a dropping funnel, and a distillation apparatus.

-

Reagent Addition: Simultaneously and carefully meter diisopropanolamine and 96-98% sulfuric acid into the reactor. A molar ratio of approximately 1:1.5 to 1:2.0 (diisopropanolamine:sulfuric acid) is optimal for achieving high yield and cis-selectivity.[2] The simultaneous addition allows the exothermic heat of mixing to initiate the reaction, raising the temperature to 85-170°C.[3]

-

Reaction: Heat the reaction mixture to 150-190°C for 3-5 hours.[2] During this period, water generated from the cyclization is continuously removed by distillation, which drives the equilibrium towards product formation.

-

Workup: After cooling, carefully quench the reaction mixture by adding it to a concentrated sodium hydroxide solution to neutralize the excess sulfuric acid.

-

Isolation: The crude 2,6-dimethylmorpholine is isolated from the neutralized mixture by steam distillation.

-

Purification: The collected distillate is then dried, typically over solid sodium hydroxide, and purified by fractional distillation to yield cis-2,6-dimethylmorpholine, a colorless liquid.[2][4]

Caption: Workflow for the synthesis of the cis-2,6-dimethylmorpholine precursor.

Stage 2: N-Alkylation to this compound

With the precursor in hand, the final step is the attachment of the acetic acid group to the morpholine nitrogen. This is achieved via a nucleophilic substitution reaction where the secondary amine of the morpholine attacks an electrophilic two-carbon synthon. A common and effective method involves reacting the amine with an α-haloacetate, followed by hydrolysis of the resulting ester. A more direct route utilizes chloroacetic acid in the presence of a base.

Experimental Protocol: N-Alkylation and Hydrolysis

-

Initial Alkylation: In a round-bottom flask, dissolve cis-2,6-dimethylmorpholine (1.0 eq) and ethyl chloroacetate (1.1 eq) in a suitable aprotic solvent such as acetonitrile or DMF. Add a non-nucleophilic base like potassium carbonate (1.5 eq) to act as a proton scavenger. This general approach is adapted from similar syntheses of N-substituted morpholines.[5]

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and stir for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Isolation of Ester: After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. The resulting crude product is ethyl (2,6-dimethylmorpholin-4-yl)acetate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture at room temperature or gently heat to 50°C for 2-4 hours until the ester is fully hydrolyzed.

-

Acidification and Product Isolation: Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of ~4-5. The target compound, this compound, will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with cold water to remove residual salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Caption: Complete two-stage synthesis pathway for the target molecule.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate for constructing more elaborate molecular architectures, particularly in the pharmaceutical sector.[4][6] Its value lies in the combination of its structural features:

-

Morpholine Core: The morpholine ring is a privileged structure in medicinal chemistry. It is often used as a replacement for more metabolically labile groups to enhance pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1]

-

Carboxylic Acid Handle: The acetic acid moiety provides a reactive handle for a variety of chemical modifications. It can be readily converted into amides, esters, or other functional groups, allowing for the systematic exploration of chemical space in a drug discovery program.[7] This is critical for structure-activity relationship (SAR) studies.

-

Stereochemical Control: The cis-dimethyl substitution provides conformational rigidity and stereochemical information that can be crucial for specific binding interactions with biological targets like enzymes or receptors.[6]

The compound is an ideal starting point for creating libraries of novel compounds for screening. For instance, coupling the carboxylic acid with a diverse set of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) can generate a large library of amides with minimal synthetic effort.[7]

Caption: Derivatization workflow for library synthesis and biological screening.

Conclusion

This compound, with a molecular weight of 173.21 g/mol , is a highly functionalized scaffold of significant interest to synthetic and medicinal chemists. Its synthesis is achievable through a reliable, two-stage process involving the cyclization of a readily available precursor followed by a standard N-alkylation reaction. The true value of this compound lies in its utility as a versatile building block, enabling the rapid generation of diverse chemical libraries for drug discovery and development. The strategic combination of a stable heterocyclic core and a reactive functional handle makes it an essential tool for creating novel therapeutics.

References

-

PubChem. (n.d.). Dodemorph acetate. Retrieved from [Link]

- Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.

- Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.

-

Chemsrc. (2025). Morpholin-4-yl-acetic acid | CAS#:3235-69-6. Retrieved from [Link]

- Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.

- Google Patents. (n.d.). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.

- Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2S), 253.

-

PubMed. (2025). Acetic acid induced-ulcerative colitis is repressed by morin via modulation of CD3/CD4 mucosal immunity and TLR4/NF-κB/ERK1/2/IL-6 signalling in rats. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

-

MDPI. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 3. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy (5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride | 160415-03-2 [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2-(2,6-Dimethylmorpholin-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are cornerstones in the architecture of medicinally relevant molecules, prized for their favorable physicochemical properties, metabolic stability, and ability to impart aqueous solubility.[1] Within this vital class of heterocyclic compounds, 2-(2,6-Dimethylmorpholin-4-yl)acetic acid emerges as a significant building block, particularly its cis-isomer. The strategic placement of dimethyl groups on the morpholine ring, combined with the acetic acid moiety, offers a nuanced scaffold for designing novel therapeutics and specialized chemical agents.

This guide provides an in-depth examination of 2-(2,6-Dimethylmorpholin-4-yl)acetic acid, focusing on its chemical identity, synthesis, and potential applications, thereby offering a critical resource for professionals in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is 2-(2,6-dimethylmorpholin-4-yl)acetic acid . It is crucial to distinguish between its isomers, as the stereochemistry of the methyl groups significantly influences its biological activity and applications. The cis-isomer is of particular importance in the synthesis of several key pharmaceutical agents.

| Property | Value | Source/Comment |

| IUPAC Name | 2-(2,6-dimethylmorpholin-4-yl)acetic acid | |

| CAS Number | 142893-66-1 (cis-isomer) | [2] |

| Molecular Formula | C₈H₁₅NO₃ | |

| Molecular Weight | 173.21 g/mol | |

| Canonical SMILES | CC1COCC(N(C1)CC(=O)O)C | |

| Isomeric SMILES | C[C@H]1COC (cis-isomer) |

Synthesis of 2-(2,6-Dimethylmorpholin-4-yl)acetic Acid

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)acetic acid is a multi-step process that begins with the formation of the core morpholine ring, followed by N-alkylation to introduce the acetic acid side chain. The synthesis of the cis-2,6-dimethylmorpholine precursor is a critical first stage, as it dictates the stereochemistry of the final product.

Synthesis of cis-2,6-Dimethylmorpholine Precursor

The industrial synthesis of cis-2,6-dimethylmorpholine is typically achieved through the cyclization of diisopropanolamine in the presence of a strong acid, such as sulfuric acid. This method has been optimized to favor the formation of the cis-isomer, which is the more desired isomer for many pharmaceutical applications.[3][4]

The reaction involves heating diisopropanolamine with concentrated sulfuric acid, which catalyzes the dehydration and subsequent ring closure to form the 2,6-dimethylmorpholine ring.[3] The ratio of cis to trans isomers can be influenced by reaction conditions such as temperature and reaction time.[3]

Caption: Synthesis of the cis-2,6-dimethylmorpholine precursor.

N-Alkylation and Hydrolysis to Yield 2-(2,6-Dimethylmorpholin-4-yl)acetic Acid

With the cis-2,6-dimethylmorpholine precursor in hand, the acetic acid moiety is introduced via a two-step sequence: N-alkylation with an ethyl haloacetate followed by hydrolysis of the resulting ester. This is a common and effective method for the N-functionalization of secondary amines like morpholine.[5]

Step 1: N-Alkylation

cis-2,6-Dimethylmorpholine is reacted with ethyl bromoacetate or ethyl chloroacetate in the presence of a base, such as triethylamine or potassium carbonate, in a suitable solvent like benzene or acetonitrile. The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the morpholine attacks the electrophilic carbon of the ethyl haloacetate.

Step 2: Hydrolysis

The resulting ethyl (2,6-dimethylmorpholin-4-yl)acetate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved through either acidic or basic hydrolysis. For instance, refluxing the ester in an aqueous solution of a strong acid like hydrochloric acid, or a base like sodium hydroxide, will cleave the ester bond to yield 2-(2,6-dimethylmorpholin-4-yl)acetic acid.

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following is a representative, self-validating protocol for the synthesis of 2-(cis-2,6-dimethylmorpholin-4-yl)acetic acid, based on established chemical principles for N-alkylation of morpholines.

Materials:

-

cis-2,6-Dimethylmorpholine

-

Ethyl bromoacetate

-

Triethylamine

-

Benzene (or a suitable alternative solvent like acetonitrile)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

N-Alkylation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cis-2,6-dimethylmorpholine (1.0 eq) in benzene.

-

To this solution, add triethylamine (1.1 eq).

-

Add ethyl bromoacetate (1.05 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylammonium bromide salt.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ethyl (cis-2,6-dimethylmorpholin-4-yl)acetate. This can be purified further by vacuum distillation or column chromatography if necessary.

-

-

Hydrolysis:

-

To the crude ethyl (cis-2,6-dimethylmorpholin-4-yl)acetate, add a 6M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, or until TLC indicates the complete disappearance of the starting ester.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrochloride salt of the product.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

To obtain the free carboxylic acid, the hydrochloride salt can be neutralized with a suitable base.

-

Applications in Drug Development and Agrochemicals

While specific biological activity data for 2-(2,6-dimethylmorpholin-4-yl)acetic acid is not extensively published, the structural motif is of significant interest in medicinal chemistry and agrochemicals. The parent compound, cis-2,6-dimethylmorpholine, is a key intermediate in the synthesis of the antifungal agent amorolfine hydrochloride and the antitumor drug Sonidegib . This underscores the importance of this scaffold in the development of bioactive molecules.

Furthermore, a patent for the treatment of systemic lupus erythematosus (SLE) and lupus nephritis describes the use of cis-2,6-dimethylmorpholine in the synthesis of potent and selective inhibitors of Toll-like receptors (TLR) 7 and 8. The introduction of an acetic acid side chain, as in the title compound, can be a strategic modification to enhance solubility, introduce a point for further derivatization, or modulate binding to a biological target.

In the agrochemical sector, morpholine derivatives are integral to the synthesis of certain fungicides and plant growth regulators. The acetic acid moiety in the target molecule could be leveraged to develop new herbicides or to improve the systemic properties of existing agrochemicals.

Predicted Spectroscopic Data

For the purpose of characterization, the following spectroscopic data for 2-(cis-2,6-dimethylmorpholin-4-yl)acetic acid can be predicted based on its structure and known chemical shift/absorption ranges.

¹H NMR (in CDCl₃):

-

δ 1.1-1.3 ppm (d, 6H): Two methyl groups on the morpholine ring.

-

δ 2.0-2.4 ppm (m, 2H): Two CH₂ protons adjacent to the nitrogen.

-

δ 3.2-3.4 ppm (s, 2H): CH₂ group of the acetic acid moiety.

-

δ 3.6-3.8 ppm (m, 2H): Two CH protons on the morpholine ring.

-

δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton.

¹³C NMR (in CDCl₃):

-

δ 18-20 ppm: Methyl carbons.

-

δ 55-60 ppm: Methylene carbons adjacent to nitrogen.

-

δ 60-65 ppm: Methylene carbon of the acetic acid moiety.

-

δ 70-75 ppm: Methine carbons on the morpholine ring.

-

δ 170-175 ppm: Carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy (KBr pellet):

-

2900-3100 cm⁻¹: C-H stretching vibrations.

-

2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

1700-1725 cm⁻¹: C=O stretching of the carboxylic acid.

-

1100-1150 cm⁻¹: C-O-C stretching of the morpholine ether linkage.

Conclusion

2-(2,6-Dimethylmorpholin-4-yl)acetic acid, particularly its cis-isomer, represents a valuable and versatile building block for the synthesis of complex organic molecules. Its structural relationship to key intermediates in established pharmaceuticals highlights its potential in drug discovery. The synthetic route, involving the formation of the dimethylmorpholine core followed by N-alkylation, is a robust and adaptable process. This guide provides a foundational understanding of this important compound, offering insights that can be leveraged by researchers and scientists in the development of novel chemical entities with potential therapeutic or agrochemical applications.

References

- Fromm, G., et al. (1985). Preparation of cis-2,6-dimethylmorpholine. U.S.

- P

- BASF SE. (1986). Process for the preparation of cis-2,6-dimethyl morpholine.

- BASF SE. (2010). Racemic separation of 2,6-trans-dimethymorpholine. U.S.

- Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.

- AstraZeneca AB. (2021). Selectively substituted quinoline compounds.

- RSC Publishing. (2023).

- PCC Group. (2017). From shampoo to glyphosate or where monochloroacetic acid is used.

- ResearchGate. (2021).

- Anugrah. (2025). How SMCA Enhances Agrochemical Formulations: Applications in Herbicides, Pesticides, and Crop Protection.

- MDPI. (2023).

- CABI Digital Library. (2005). Compatibility and Interactions with Agrochemicals and Other Biocontrol Agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PD-142893 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

A Researcher's Guide to Procuring (2,6-Dimethylmorpholin-4-yl)acetic acid: From Supplier Vetting to Quality Verification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2,6-Dimethylmorpholin-4-yl)acetic acid and its stereoisomers, such as (cis-2,6-dimethylmorpholin-4-yl)acetic acid, are important building blocks in medicinal chemistry and drug discovery. Their successful application hinges on the reliable procurement of high-purity material. This guide provides a comprehensive framework for navigating the supplier landscape, understanding critical quality attributes, and implementing essential verification protocols to ensure the integrity of your research.

Introduction to this compound

This compound is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in drug design, often used to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. The dimethyl substitution introduces chirality, leading to cis and trans isomers, which can have significantly different biological activities. For instance, the cis isomer is specifically identified by CAS Number 142893-66-1.[1] The acetic acid moiety provides a convenient handle for further chemical modification, making it a versatile intermediate for creating more complex molecules.

The Supplier Landscape: A Comparative Analysis

Identifying a reliable supplier requires careful consideration of several factors beyond just price. Purity, documentation, and batch-to-batch consistency are paramount for reproducible research. The following table summarizes a selection of potential suppliers for related morpholine acetic acid compounds, highlighting key parameters to consider during your evaluation. Note that availability for the specific this compound may vary, and direct inquiry is always recommended.

| Supplier/Marketplace | Compound Example | CAS Number | Purity | Notes |

| Sigma-Aldrich (Merck) | [cis-2,6-dimethylmorpholin-4-yl]acetic acid | 142893-66-1 | Not specified | Listed as a product from ChemBridge Corporation.[1] |

| BLD Pharm | Morpholin-4-yl-acetic acid | 3235-69-6 | Not specified | Offers a range of morpholine derivatives.[2] |

| Chem-Impex | Morpholin-4-yl-acetic acid | 3235-69-6 | ≥ 95% (HPLC) | Provides basic physical and chemical properties.[3] |

| AKSci | Morpholin-4-yl-acetic acid | 3235-69-6 | Not specified | Provides GHS hazard information and pricing for various quantities.[4] |

| ChemicalBook | Morpholin-4-yl-acetic acid | 3235-69-6 | Varies by supplier | A marketplace listing various suppliers, primarily from Asia.[5][6] |

| MolPort | 2-(5,5-dimethylmorpholin-2-yl)acetic acid | 180863-28-9 | 96% | A marketplace for screening compounds and building blocks.[7] |

Quality Deep Dive: Beyond the Label

The stated purity on a supplier's website is just the starting point. A thorough assessment of quality requires a deeper understanding of potential impurities and the documentation provided.

Understanding Potential Impurities from Synthesis

A plausible synthetic route to N-substituted morpholine acetic acids involves the alkylation of the parent morpholine with an acetic acid equivalent, such as ethyl chloroacetate, followed by hydrolysis.[8] For this compound, the starting material would be 2,6-Dimethylmorpholine.

This starting material itself can contain isomeric impurities. The cyclization of diisopropanolamine using sulfuric acid produces 2,6-dimethylmorpholine as a mixture of cis and trans isomers.[9] The ratio of these isomers can vary depending on reaction conditions.[9] Furthermore, purification methods to enrich the desired cis isomer can still leave residual trans isomer and other related by-products.[10]

Potential Impurities to Consider:

-

Stereoisomers: The presence of the undesired trans-isomer.

-

Starting Materials: Unreacted 2,6-dimethylmorpholine or haloacetic acid derivatives.

-

By-products: Impurities from the synthesis of the 2,6-dimethylmorpholine starting material itself.

-

Residual Solvents: Solvents used during synthesis and purification.

The Certificate of Analysis (CoA): A Critical Review

Always request a batch-specific Certificate of Analysis (CoA) before purchase. This document is more important than the product webpage.

Key sections to scrutinize on a CoA:

-

Identity: Confirmation by methods like ¹H NMR or Mass Spectrometry.

-

Purity: The analytical method used is crucial. HPLC (High-Performance Liquid Chromatography) is a common and reliable method.[3][11][12] Look for the percentage purity and be wary if the method is not specified.

-

Water Content: Often determined by Karl Fischer titration.

-

Residual Solvents: Assessed by Gas Chromatography (GC).

-

Date of Analysis: Ensures the data is recent and relevant to the current stock.

Supplier Vetting and Incoming Quality Control Workflow

A systematic approach to selecting a supplier and verifying the received material is essential for mitigating risks in research and development.

Sources

- 1. [cis-2,6-dimethylmorpholin-4-yl]acetic acid | 142893-66-1 [sigmaaldrich.com]

- 2. 3235-69-6|Morpholin-4-yl-acetic acid|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3235-69-6 Morpholin-4-yl-acetic acid AKSci W5417 [aksci.com]

- 5. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]

- 6. MORPHOLIN-4-YL-ACETIC ACID manufacturers and suppliers in india [chemicalbook.com]

- 7. 2-(5,5-dimethylmorpholin-2-yl)acetic acid | 180863-28-9 | Buy Now [molport.com]

- 8. researchgate.net [researchgate.net]

- 9. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 10. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Purity of Commercially Available (2,6-Dimethylmorpholin-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of determining and ensuring the purity of commercially available (2,6-Dimethylmorpholin-4-yl)acetic acid. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the purity of this reagent is paramount to the safety and efficacy of the final drug product. This document will delve into the potential impurities arising from its synthesis, robust analytical methodologies for its characterization, and the interpretation of the resulting data.

The Significance of Purity for this compound

This compound is a substituted morpholine derivative utilized as a crucial intermediate in organic synthesis. Its structural features, including the tertiary amine and the carboxylic acid functional groups, make it a versatile component in the construction of more complex molecules. In the context of drug development, even minute impurities can have significant consequences, potentially leading to:

-

Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to off-target effects or a modification of the intended therapeutic action.

-

Increased Toxicity: The presence of reactive or toxic impurities can pose a significant safety risk.

-

Unpredictable Drug Product Stability: Impurities can catalyze the degradation of the API, leading to a shorter shelf life and inconsistent product performance.

-

Challenges in Regulatory Approval: Regulatory bodies such as the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.

Therefore, a thorough understanding of the purity profile of this compound is not merely a quality control measure but a fundamental aspect of robust drug development.

Genesis of Impurities: A Look at the Synthetic Pathway

The impurity profile of this compound is intrinsically linked to its manufacturing process. A common synthetic route involves the N-alkylation of 2,6-dimethylmorpholine with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group.

A plausible synthetic pathway is the reaction of 2,6-dimethylmorpholine with an haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis.

Caption: Plausible synthesis of this compound.

Based on this and other potential synthetic strategies, the following categories of impurities can be anticipated:

Table 1: Potential Impurities in this compound

| Impurity Category | Potential Compounds | Origin |

| Starting Materials | 2,6-Dimethylmorpholine, Chloroacetic acid/esters | Incomplete reaction |

| Isomeric Impurities | cis/trans isomers of 2,6-dimethylmorpholine, (2,5-Dimethylmorpholin-4-yl)acetic acid | Impure starting materials[1][2] |

| Reaction By-products | Over-alkylated products, products of side reactions | Non-optimized reaction conditions |

| Reagents & Solvents | Triethylamine, Benzene, Acetonitrile, etc. | Residual from synthesis and purification[3][4] |

| Degradation Products | N-oxides, products of decarboxylation | Improper storage or handling |

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a robust purity assessment program.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for the quantification of the main component and the detection of non-volatile impurities.[5][6] A reversed-phase HPLC method is typically employed.

Experimental Protocol: RP-HPLC Method for Purity Determination

-

Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.01 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent like acetonitrile is often effective.[7][8]

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 210-220 nm).[7]

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30-40 °C.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).

Sources

- 1. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scitechnol.com [scitechnol.com]

- 5. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. jchr.org [jchr.org]

- 8. applications.emro.who.int [applications.emro.who.int]

Technical Monograph: (2,6-Dimethylmorpholin-4-yl)acetic acid

Handling, Safety, and Application in Medicinal Chemistry

Part 1: Compound Identity & Strategic Significance[1]

The Molecule

(2,6-Dimethylmorpholin-4-yl)acetic acid is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. It functions as a "linker-scaffold" hybrid, providing the metabolic stability of the morpholine ring while offering a carboxylic acid handle for amide coupling or esterification.

The introduction of methyl groups at the 2 and 6 positions of the morpholine ring creates steric hindrance, which can significantly alter the metabolic clearance profile of a drug candidate compared to the unsubstituted morpholine analog. This "magic methyl" effect is a common strategy in lead optimization to block oxidative metabolism (P450 sites).

Physicochemical Profile

Note: Data presented below aggregates experimental values for the cis-isomer (CAS 142893-66-1) and predicted values based on structure-activity relationships (SAR) where specific empirical data is proprietary.[1]

| Property | Value / Description | Context for Researchers |

| IUPAC Name | 2-(2,6-dimethylmorpholin-4-yl)acetic acid | Specific stereochemistry (cis/trans) dictates binding affinity. |

| CAS Number | 142893-66-1 (cis-isomer) | The cis form is thermodynamically preferred and most common commercially. |

| Molecular Formula | C₈H₁₅NO₃ | MW: 173.21 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic tendencies due to the carboxylic acid/amine zwitterionic potential. |

| Solubility | Water, DMSO, Methanol | High aqueous solubility aids in creating stock solutions for biological assays. |

| pKa (Predicted) | Acid: ~2.5 | Amine: ~7.5 |

| LogP | ~0.1 (Predicted) | Low lipophilicity makes it ideal for reducing the LogP of greasy scaffolds. |

Part 2: Hazard Identification & Toxicology (The "Why" Behind the Safety)

As a Senior Scientist, it is insufficient to merely label a compound "Hazardous." We must understand the mechanism of toxicity to implement effective controls.

GHS Classification (Derived)

While a harmonized global registration is pending for this specific derivative, based on the corrosive nature of the parent amine (2,6-dimethylmorpholine) and the acidity of the tail, the following classification is the minimum safety standard :

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Damage/Irritation (Category 1/2A): H318/H319 - Causes serious eye damage/irritation. Treat as Category 1 (Corrosive to eyes) due to the basic nitrogen's potential to saponify fatty acids in corneal tissue combined with the acidic proton.[2]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.

Toxicological Mechanism

-

Tissue Interaction: The molecule contains a secondary amine buried in the ring (masked) but acts as a tertiary amine in this structure. However, if metabolic cleavage occurs, 2,6-dimethylmorpholine is released. Morpholines are known to cause corneal edema (blue haze vision) by disrupting the sodium-potassium pump in the corneal endothelium.

-

Permeation: The methyl groups increase lipophilicity relative to simple morpholine, potentially enhancing dermal absorption rates compared to the unsubstituted acid.

Part 3: Operational Safety & Handling Protocols

Hierarchy of Controls (Visualized)

The following decision logic dictates the PPE and engineering controls required based on the experimental scale.

Figure 1: Risk-based decision matrix for handling this compound. Note that scale-up increases the risk of dust inhalation, necessitating upgraded containment.

Specific Handling Procedures

-

Weighing: Due to potential hygroscopicity, weigh quickly or under an inert atmosphere (Nitrogen/Argon). Moisture uptake can alter stoichiometry in sensitive amide couplings.

-

Solvent Selection:

-

Recommended: Dichloromethane (DCM), Dimethylformamide (DMF).

-

Avoid: Ketones (Acetone) if using strong drying agents or Lewis acids, as the amine center (though tertiary) can sometimes facilitate condensation side-reactions under forcing conditions.

-

-

Waste Disposal: Segregate as "Organic Acid/Base" waste. Do not mix with strong oxidizers (e.g., nitric acid) as morpholine derivatives can form unstable N-nitroso compounds (carcinogenic potential).

Part 4: Synthesis & Reactivity Context[1][3]

Understanding how this compound is made and how it reacts is crucial for troubleshooting experimental failures.

Synthesis Pathway & Stability

The compound is typically synthesized via the alkylation of cis-2,6-dimethylmorpholine with chloroacetic acid or ethyl bromoacetate followed by hydrolysis.

Figure 2: Primary synthetic route. The critical quality attribute (CQA) is controlling stoichiometry to prevent the formation of quaternary ammonium salts.

Application in Drug Design[3][4]

-

Amide Coupling: The carboxylic acid is the reactive handle. Standard HATU/EDC couplings work well.

-

Tip: The steric bulk of the 2,6-dimethyl groups may slow down coupling rates compared to simple morpholine acetic acid. Allow longer reaction times (4-16h) or use stronger coupling reagents (COMU).

-

-

Salt Formation: It readily forms salts with mineral acids (HCl) or strong bases. Ensure the correct form is used for biological data consistency.

Part 5: Emergency Response (Self-Validating System)

This section provides a "Check-Act-Verify" protocol.

| Scenario | Immediate Action | Verification (Self-Check) |

| Eye Contact | Rinse with water for 15 mins. Lift eyelids. | Check: Is pain persisting? If yes, the pH has not neutralized. Continue rinsing.[3][4][5][6] Act: Seek ophthalmologist. |

| Skin Contact | Remove contaminated clothing.[3][4][5][7] Wash with soap/water.[5][7] | Check: Look for "greasy" feel (base burn) or redness. If irritation appears >1hr later, seek medical aid. |

| Inhalation | Move to fresh air.[3][7] | Check: Monitor for "Blue Haze" vision (glaucopsia) typical of morpholine exposure. This is a delayed symptom. |

| Spill (<10g) | Neutralize with weak acid (Citric) or absorbent pads. | Check: Use pH paper on the surface after cleaning to ensure neutral pH (6-8). |

References

-

Sigma-Aldrich. (n.d.).[8] [cis-2,6-dimethylmorpholin-4-yl]acetic acid Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 142893-66-1. Retrieved from [2]

-

Fisher Scientific. (2011). Safety Data Sheet: 2,6-Dimethylmorpholine. (Parent amine safety profile used for conservative hazard extrapolation). Retrieved from [2]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Morpholine derivatives. Retrieved from [2]

Sources

- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. cpachem.com [cpachem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]

Comprehensive Characterization Guide: (2,6-Dimethylmorpholin-4-yl)acetic Acid

Topic: Spectroscopic Data and Technical Characterization of (2,6-Dimethylmorpholin-4-yl)acetic Acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

This compound (CAS: 142893-66-1 for cis-isomer) is a critical pharmacophore and bifunctional building block in medicinal chemistry. It serves as a precursor for morpholine-based antifungals (e.g., amorolfine analogs) and as a hydrophilic linker in PROTACs and bioconjugates. This guide provides an in-depth spectroscopic analysis (NMR, IR, MS) and a validated synthesis protocol, focusing on the thermodynamically stable cis-isomer (2R,6S), which predominates in commercial supplies and biological applications.

Structural Analysis & Stereochemistry

The physicochemical behavior of this compound is governed by the chair conformation of the morpholine ring.

-

Stereochemistry: The cis-isomer exists in a chair conformation where both methyl groups at positions 2 and 6 occupy equatorial positions to minimize 1,3-diaxial interactions.

-

Conformational Locking: This equatorial preference "locks" the ring, making the NMR splitting patterns highly distinct compared to the fluxional unsubstituted morpholine.

Synthesis & Sample Preparation

Validated Synthesis Protocol

Reaction Type: N-Alkylation (Nucleophilic Substitution) Precursors: cis-2,6-Dimethylmorpholine, Chloroacetic acid (or Ethyl chloroacetate).

Step-by-Step Workflow

-

Reagent Prep: Dissolve cis-2,6-dimethylmorpholine (1.0 eq) in dry Dichloromethane (DCM) or Acetonitrile (ACN).

-

Base Addition: Add Triethylamine (TEA, 1.2 eq) or anhydrous

(1.5 eq) to scavenge HCl. -

Alkylation: Add tert-butyl chloroacetate or ethyl chloroacetate (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9).

-

Hydrolysis (if Ester used): Treat the intermediate with TFA/DCM (1:1) or LiOH/THF/H2O to yield the free acid.

-

Purification: Isolate via ion-exchange chromatography or recrystallization from Ethanol/Ether.

Figure 1: Synthetic pathway for the production of this compound via N-alkylation.[1][2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent:

1H NMR Data (400 MHz,

)

The cis-conformation creates a distinct difference between axial (

| Position | Shift ( | Multiplicity | Assignment Logic | |

| COOH | 10.5 - 12.0 | br s | - | Carboxylic acid proton (exchangeable). |

| N-CH2-CO | 3.28 | s | - | Isolated methylene singlet between N and Carbonyl. |

| H-2, H-6 | 3.75 | m (ddq) | - | Methine protons adjacent to Oxygen. Deshielded by O. |

| H-3ax, H-5ax | 2.35 | t (approx) | 11.0 | Axial protons. Large geminal + axial-axial coupling. |

| H-3eq, H-5eq | 2.78 | d | 11.0 | Equatorial protons. Doublet due to geminal coupling. |

| CH3 | 1.16 | d | 6.2 | Methyls are equatorial, coupled to H-2/H-6. |

Expert Insight:

-

Axial vs. Equatorial: The protons at C3 and C5 appear as two distinct sets of signals due to the rigid chair. The axial protons (

) are typically more shielded (lower ppm) than equatorial protons ( -

Methyl Doublet: The sharp doublet at ~1.16 ppm is diagnostic for the cis-2,6-dimethyl system. A complex multiplet here would indicate trans-isomer contamination.

13C NMR Data (100 MHz,

)

| Carbon | Shift ( | Type | Assignment |

| C=O | 172.5 | Cq | Carboxylic acid carbonyl. |

| C-2, C-6 | 71.8 | CH | Ether-linked carbons (deshielded). |

| N-CH2-CO | 59.5 | CH2 | Linker carbon. |

| C-3, C-5 | 58.2 | CH2 | Amine-linked ring carbons. |

| CH3 | 18.9 | CH3 | Methyl substituents (equatorial). |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber ( | Vibration Mode | Functional Group |

| 2800 – 3200 | O-H stretch (broad) | Carboxylic Acid (H-bonded dimer). |

| 2850, 2960 | C-H stretch | Alkyl (Methyl/Methylene). |

| 1720 – 1740 | C=O stretch (strong) | Carboxylic Acid Carbonyl. |

| 1080 – 1120 | C-O-C stretch | Morpholine Ether Linkage. |

Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray Ionization) or EI (Electron Impact).

Molecular Formula:

Fragmentation Pathway (EI, 70 eV)

The fragmentation is driven by

-

Molecular Ion (

): m/z 173 (Weak). -

Loss of Carboxyl (

): m/z 128. Cleavage of the N- -

McLafferty-like Rearrangement: m/z 114 (Loss of

). -

Ring Fragmentation: m/z 42-44 (Ethylene/Amine fragments).

Figure 2: Predicted mass spectrometry fragmentation pathway for this compound.

References

-

Sigma-Aldrich. cis-2,6-Dimethylmorpholin-4-yl)acetic acid Product Specification. Link

-

National Institute of Standards and Technology (NIST). Mass Spectra of Morpholine Derivatives. NIST Chemistry WebBook, SRD 69.[3] Link

-

PubChem. Compound Summary: 2-(2,6-dimethylmorpholin-4-yl)acetic acid (CID 110862 derivative). Link

-

Organic Syntheses. General Procedures for N-Alkylation of Amines with Haloacetic Acids. Link

-

ChemicalBook. Spectral Data for Acetic Acid and Morpholine Derivatives. Link

Sources

The Morpholine Privileged Structure: A Medicinal Chemist’s Guide to Property Modulation and Synthesis

Executive Summary

In modern medicinal chemistry, the morpholine ring (1-oxa-4-azacyclohexane) is not merely a structural filler; it is a precision tool for modulating physicochemical properties.[1] Classified as a "privileged structure," it appears in numerous FDA-approved therapeutics (e.g., Gefitinib, Linezolid, Rivaroxaban).

This guide dissects the morpholine scaffold's utility in optimizing solubility , lipophilicity (LogD) , and metabolic stability .[2][3][4] It provides actionable synthetic protocols and analyzes the structural-activity relationships (SAR) that drive its selection over analogues like piperidine or piperazine.

Physicochemical Profile & Pharmacokinetics[1][3][4][5][6][7][8][9][10][11]

The decision to incorporate a morpholine ring is often driven by the need to rescue a lead compound with poor drug-like properties.

The "Goldilocks" Basicity

Unlike piperidine (

-

Mechanism: The oxygen atom at position 1 exerts a negative inductive effect (-I), withdrawing electron density from the nitrogen at position 4.

-

Impact: At physiological pH (7.4), a significant fraction of morpholine remains unprotonated compared to piperidine. This balance facilitates passive membrane permeability (which requires the neutral species) while retaining enough ionization to support aqueous solubility.

Solubility and Lipophilicity Modulation

Morpholine lowers the partition coefficient (

| Scaffold | Structure | Approx. | Primary Utility | |

| Morpholine | O(CH2CH2)2NH | -1.5 to -2.0 | ~8.3 | Solubility + Metabolic Block |

| Piperidine | (CH2)5NH | +0.5 to +1.0 | ~11.2 | Basic Amine Interactions |

| Piperazine | HN(CH2CH2)2NH | -1.0 to -1.5 | ~9.8 | Linker / Solubility |

| Thiomorpholine | S(CH2CH2)2NH | ~0.0 | ~9.0 | Bioisostere (Lipophilic) |

Strategic Decision Matrix

The following decision tree illustrates when to deploy a morpholine scaffold during Lead Optimization.

Figure 1: Decision matrix for incorporating morpholine during lead optimization to address solubility, toxicity, or metabolic issues.

Synthetic Strategies

Constructing the morpholine ring or appending it to an aromatic core requires robust methodologies.[5] Below is a standard, high-yield protocol for Buchwald-Hartwig Amination , the most common method for introducing morpholine into drug scaffolds.

Protocol: Buchwald-Hartwig C-N Coupling

Objective: Coupling Morpholine to an Aryl Halide (Ar-X). Reaction Class: Palladium-catalyzed cross-coupling.[6][7][8]

Reagents:

-

Substrate: Aryl Bromide or Chloride (1.0 equiv)

-

Amine: Morpholine (1.2 – 1.5 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand: XPhos or BINAP (2-4 mol%)

-

Base:

(Sodium tert-butoxide) or -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon or Nitrogen.

-

Catalyst Pre-mix: Add

and XPhos. Purge with inert gas.[8] Add anhydrous Toluene. Stir at room temperature for 5-10 minutes to allow active catalyst complex formation (solution often changes color). -

Substrate Addition: Add the Aryl Halide and Morpholine.

-

Base Addition: Add

in one portion.[8] (Note: If the substrate has base-sensitive groups, switch to -

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor via LC-MS or TLC.

-

Workup: Cool to RT. Filter through a celite pad to remove Palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Causality Check:

-

Why XPhos? It is a bulky, electron-rich biaryl phosphine ligand that facilitates the oxidative addition of aryl chlorides and prevents the formation of inactive Pd-dimers.

-

Why NaOtBu? A strong, bulky base is required to deprotonate the morpholine amine to facilitate the transmetallation step.

Structural Activity Relationship (SAR) & Case Studies

Gefitinib (Iressa): The Solubility Handle

In the design of Gefitinib (EGFR inhibitor), the quinazoline core is highly lipophilic and planar, leading to poor solubility.

-

Modification: A propoxy-morpholine side chain was attached to the 6-position.

-